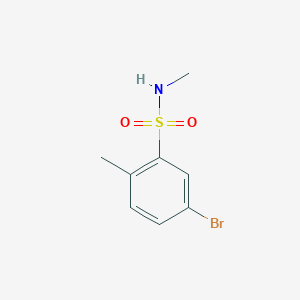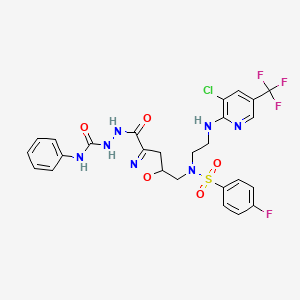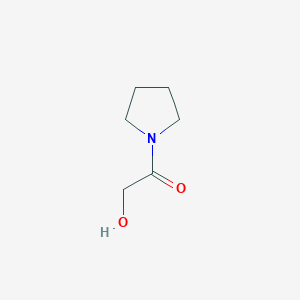
2-羟基-1-(吡咯啉-1-基)乙酮
描述
The compound “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The molecular weight of “2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is approximately 129.16 . The compound is a solid at room temperature .科学研究应用
合成和结构研究
合成和分子结构:涉及相关化合物2-羟基-[1,2-二(吡啶-2-基)]乙酮的研究探讨了其合成和分子结构。这项研究有助于理解类似化合物的分子结构和性质 (Percino et al., 2006)。
晶体结构分析:对类似化合物(2S,2'S,4'R)-2-(1-羟基-1-乙基丙基)-1-[(1'-对甲苯磺酰基-4'-羟基吡咯烷-2'-基)甲基]吡咯烷的晶体结构进行研究,可以揭示吡咯烷衍生物的分子排列和性质 (Fu et al., 2006)。
化学性质和反应
DFT和量子化学研究:对类似化合物如1-{2-[(2-羟乙基硫基)乙基]吡咯烷-2-酮的量子化学计算和热力学参数进行研究,可以阐明它们的电子性质和分子密度 (Bouklah et al., 2012)。
抗氧化活性合成和评价:对多取代3-羟基-3-吡咯烯-2-酮衍生物的合成进行了探索,这类衍生物包括2-羟基-1-(吡咯啉-1-基)乙酮,以探讨它们潜在的抗氧化活性。这项研究为这类化合物的生物应用提供了见解 (Nguyen et al., 2022)。
生物和药物研究
抗菌活性:对相关化合物如1-(5-芳基-4-苯甲酰基-3-羟基-2-氧代-3-吡咯烯-1-基)-2-(3-苯甲酰亚甲基-2-氧代哌嗪-1-基)乙烷的合成和抗菌活性进行研究,可以了解2-羟基-1-(吡咯啉-1-基)乙酮的潜在药用应用 (Gein et al., 2006)。
DNA结合和核酸酶活性:对与2-羟基-1-(吡咯啉-1-基)乙酮类似的配体形成的Cu(II)配合物进行的研究表明其具有DNA结合和核酸酶活性,表明在遗传研究和治疗中可能有应用 (Kumar et al., 2012)。
属性
IUPAC Name |
2-hydroxy-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-6(9)7-3-1-2-4-7/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVUODVPQFWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)
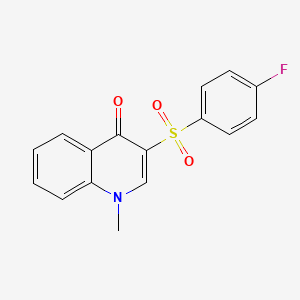
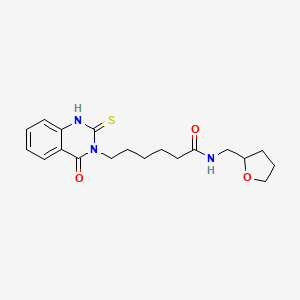

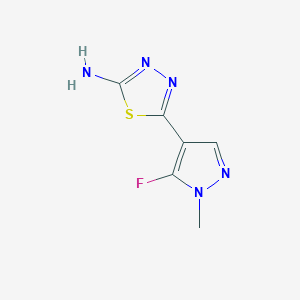
![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
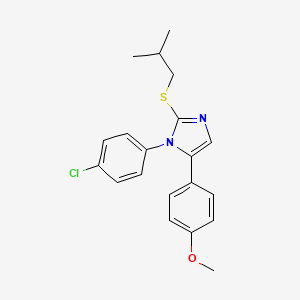
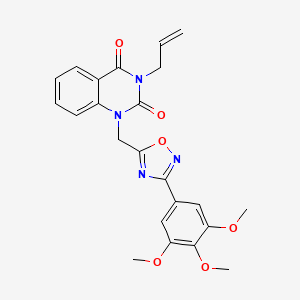
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)
